molecular formula C14H8N2O8 B12406017 Cox-1/2-IN-3

Cox-1/2-IN-3

Cat. No.: B12406017
M. Wt: 332.22 g/mol
InChI Key: WUIAXPBPALKDHU-UHFFFAOYSA-N
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Description

Cox-1/2-IN-3 is a compound known for its inhibitory effects on cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. These enzymes play a crucial role in the biosynthesis of prostanoids, including prostaglandins, which are involved in inflammation and other physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox-1/2-IN-3 involves the preparation of 3-methylquinazoline 3-oxide derivatives. . The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Cox-1/2-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Cox-1/2-IN-3 has a wide range of applications in scientific research:

Mechanism of Action

Cox-1/2-IN-3 exerts its effects by inhibiting the activity of cyclooxygenase-1 and cyclooxygenase-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cox-1/2-IN-3 is unique due to its dual inhibitory effects on both cyclooxygenase-1 and cyclooxygenase-2, whereas many other inhibitors are selective for one isoform. This dual inhibition can provide a broader anti-inflammatory effect but may also increase the risk of side effects .

Properties

Molecular Formula

C14H8N2O8

Molecular Weight

332.22 g/mol

IUPAC Name

3-(4-nitrobenzoyl)-6-oxo-1H-pyridine-2,5-dicarboxylic acid

InChI

InChI=1S/C14H8N2O8/c17-11(6-1-3-7(4-2-6)16(23)24)8-5-9(13(19)20)12(18)15-10(8)14(21)22/h1-5H,(H,15,18)(H,19,20)(H,21,22)

InChI Key

WUIAXPBPALKDHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(NC(=O)C(=C2)C(=O)O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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